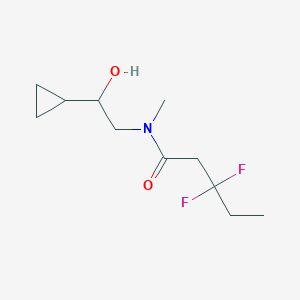![molecular formula C15H20N4O3S B7358831 propyl 4-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B7358831.png)
propyl 4-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 4-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]piperazine-1-carboxylate is a chemical compound that has shown potential in scientific research applications. It is a derivative of thieno[3,2-d]pyrimidine, which is a heterocyclic compound that has been studied for its biological activities.
Mécanisme D'action
The mechanism of action of propyl 4-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]piperazine-1-carboxylate is not fully understood. However, it has been proposed that it inhibits viral replication by interfering with the viral RNA polymerase. It has also been suggested that it induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It has been shown to inhibit viral replication and induce apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of propyl 4-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]piperazine-1-carboxylate is its potential as a broad-spectrum antiviral and anticancer agent. It has also shown low toxicity in vitro. However, its mechanism of action is not fully understood, and more research is needed to determine its efficacy and safety in vivo.
Orientations Futures
There are several future directions for research on propyl 4-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]piperazine-1-carboxylate. One direction is to further investigate its mechanism of action and optimize its structure for improved efficacy and safety. Another direction is to study its potential in combination with other antiviral and anticancer agents. Additionally, it could be studied for its potential in treating other diseases, such as autoimmune diseases and neurodegenerative diseases.
In conclusion, this compound is a chemical compound that has shown potential in scientific research applications. Its synthesis method has been optimized to obtain high yields and purity of the final product. It has been studied for its potential as an antiviral and anticancer agent, and has shown low toxicity in vitro. However, more research is needed to determine its efficacy and safety in vivo, and to further investigate its mechanism of action and potential in treating other diseases.
Méthodes De Synthèse
Propyl 4-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]piperazine-1-carboxylate can be synthesized using a multistep reaction. The first step involves the synthesis of 4-oxo-3H-thieno[3,2-d]pyrimidine-2-carbaldehyde, which is then reacted with piperazine and propyl chloroformate to obtain this compound. The synthesis method has been optimized to obtain high yields and purity of the final product.
Applications De Recherche Scientifique
Propyl 4-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]piperazine-1-carboxylate has been studied for its biological activities, including its potential as an antiviral and anticancer agent. It has been shown to inhibit the replication of certain viruses, including hepatitis C virus, dengue virus, and Zika virus. In addition, it has shown cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Propriétés
IUPAC Name |
propyl 4-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-2-8-22-15(21)19-6-4-18(5-7-19)10-12-16-11-3-9-23-13(11)14(20)17-12/h3,9H,2,4-8,10H2,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWURVAWYSWZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)N1CCN(CC1)CC2=NC3=C(C(=O)N2)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methoxy-N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxamide](/img/structure/B7358749.png)
![3-[4-(hydroxymethyl)triazol-1-yl]-N-(5,6,7,8-tetrahydroisoquinolin-3-yl)piperidine-1-carboxamide](/img/structure/B7358764.png)

![4-[2-(5-Chloro-1,3-dimethylpyrazol-4-yl)pyrrolidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B7358773.png)

![2-(4-Tert-butyl-1,3-thiazole-5-carbonyl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B7358802.png)
![2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carbonyl)-7-oxa-2,5-diazaspiro[3.5]nonan-6-one](/img/structure/B7358804.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-[(3-nitrophenyl)carbamoylamino]acetamide](/img/structure/B7358809.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-[(3-nitrophenyl)carbamoylamino]acetamide](/img/structure/B7358813.png)

![5-Iodo-2-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]pyridazin-3-one](/img/structure/B7358817.png)
![2-[(2-cyclohexylacetyl)amino]-N-(2-methyl-3-oxo-1,4-dihydroisoquinolin-4-yl)propanamide](/img/structure/B7358818.png)

![3-[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B7358837.png)